molecular formula C11H13N3O5 B1235895 Propenidazole CAS No. 76448-31-2

Propenidazole

Cat. No.: B1235895
CAS No.: 76448-31-2
M. Wt: 267.24 g/mol
InChI Key: GCHKUUOPYMFGEY-VMPITWQZSA-N
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Description

Propenidazole is a chemical compound classified as a nitroimidazole derivative. It is primarily used as an antiinfective agent in gynecology. The compound has a molecular formula of C₁₁H₁₃N₃O₅ and a molar mass of 267.241 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propenidazole can be synthesized using saccharin as the initial raw material. The process involves chlorination with thionyl chloride in 1,4-dioxane to obtain a chloride intermediate. This intermediate then undergoes a substitution reaction with the sodium or potassium salt of allyl alcohol. The final product is obtained through centrifugal desalination, cooling, and recrystallization .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route. The process is optimized to ensure high yield, high purity, and minimal environmental impact. The use of high-boiling point solvents and efficient removal of excess reagents are key steps in the industrial production process .

Chemical Reactions Analysis

Types of Reactions

Propenidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can lead to the formation of amino derivatives .

Scientific Research Applications

Propenidazole has a wide range of applications in scientific research:

Mechanism of Action

Propenidazole exerts its effects by targeting specific molecular pathways. The nitro group in the compound undergoes reduction, leading to the formation of reactive intermediates. These intermediates interact with microbial DNA, causing damage and inhibiting replication. This mechanism is similar to other nitroimidazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propenidazole is unique due to its specific application in gynecology and its optimized synthetic route, which ensures high purity and yield. Its mechanism of action and chemical properties make it a valuable compound in both research and industrial applications .

Properties

CAS No.

76448-31-2

Molecular Formula

C11H13N3O5

Molecular Weight

267.24 g/mol

IUPAC Name

ethyl (2E)-2-[(1-methyl-5-nitroimidazol-2-yl)methylidene]-3-oxobutanoate

InChI

InChI=1S/C11H13N3O5/c1-4-19-11(16)8(7(2)15)5-9-12-6-10(13(9)3)14(17)18/h5-6H,4H2,1-3H3/b8-5+

InChI Key

GCHKUUOPYMFGEY-VMPITWQZSA-N

SMILES

CCOC(=O)C(=CC1=NC=C(N1C)[N+](=O)[O-])C(=O)C

Isomeric SMILES

CCOC(=O)/C(=C/C1=NC=C(N1C)[N+](=O)[O-])/C(=O)C

Canonical SMILES

CCOC(=O)C(=CC1=NC=C(N1C)[N+](=O)[O-])C(=O)C

Key on ui other cas no.

76448-31-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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